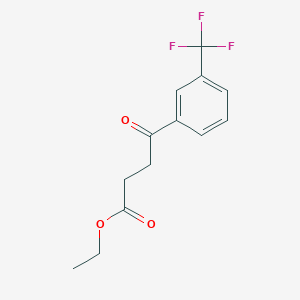

Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate

Übersicht

Beschreibung

Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a ketone group, and a trifluoromethyl-substituted phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with 3-trifluoromethylbenzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by an intramolecular aldol condensation to form the desired product.

Reaction Conditions:

Reagents: Ethyl acetoacetate, 3-trifluoromethylbenzaldehyde, sodium ethoxide

Solvent: Ethanol

Temperature: Room temperature to reflux

Time: Several hours

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.

Reduction: The ketone group can be reduced to form an alcohol derivative.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: 4-oxo-4-(3-trifluoromethylphenyl)butanoic acid

Reduction: 4-hydroxy-4-(3-trifluoromethylphenyl)butyrate

Substitution: Various ester or amide derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate exhibit promising anticancer properties. The trifluoromethyl group is known to enhance biological activity by improving the compound's interaction with biological targets. Research has shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting that it could serve as a lead compound for developing new anticancer agents.

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary data suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models, indicating potential applications in treating inflammatory diseases.

1.3 Drug Delivery Systems

Due to its favorable lipophilicity, this compound can be utilized in drug delivery systems. Its ability to penetrate cellular membranes makes it a suitable candidate for formulating transdermal patches or liposomal formulations aimed at enhancing bioavailability and targeted delivery of therapeutic agents.

Agrochemical Applications

2.1 Pesticide Development

The compound's unique properties may also lend themselves to agrochemical applications, particularly in the development of novel pesticides. The trifluoromethyl group is known to enhance the stability and efficacy of agrochemicals, potentially leading to more effective pest control solutions.

2.2 Herbicide Formulations

Research indicates that this compound could be incorporated into herbicide formulations to improve their performance against resistant weed species. Its chemical structure may allow for selective targeting of specific plant pathways, reducing collateral damage to non-target species.

Cosmetic Applications

3.1 Skin Care Products

The compound's properties make it suitable for use in cosmetic formulations, particularly in skin care products aimed at improving skin hydration and elasticity. Its ability to penetrate the skin barrier can enhance the delivery of active ingredients, making it a valuable addition to topical formulations.

3.2 Anti-aging Formulations

Given its potential anti-inflammatory and antioxidant properties, this compound could be formulated into anti-aging products designed to reduce the appearance of fine lines and wrinkles.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Anticancer Efficacy Study | Evaluation of cytotoxic effects on cancer cell lines | Demonstrated significant inhibition of cell growth in breast and colon cancer cells |

| Anti-inflammatory Mechanism Study | Investigated effects on cytokine production | Showed reduction in TNF-alpha and IL-6 levels in vitro |

| Agrochemical Application Research | Development of new herbicides | Identified effective formulations with reduced environmental impact |

Wirkmechanismus

The mechanism of action of ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate can be compared with similar compounds such as:

Ethyl 4-oxo-4-phenylbutyrate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and applications.

4-oxo-4-(3-trifluoromethylphenyl)butanoic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester.

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biologische Aktivität

Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate (ETFB) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

ETFB is characterized by the presence of a trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. The molecular formula for ETFB is , and it features a keto group that can engage in hydrogen bonding with biological targets, thereby modulating their activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 287.23 g/mol |

| Boiling Point | 132 °C/2 mmHg |

| Density | 1.091 g/mL at 25 °C |

| Flash Point | >230 °F |

The mechanism of action for ETFB involves its interaction with specific enzymes or receptors within biological systems. The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, which may facilitate its interaction with target proteins. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways, contributing to its therapeutic effects.

Anticancer Properties

Recent studies have indicated that ETFB exhibits potential anticancer activity. In vitro assays demonstrated that ETFB could inhibit the proliferation of various cancer cell lines. For instance, a study highlighted its effectiveness against breast cancer cells, where it induced apoptosis and inhibited cell migration .

Antioxidant Activity

ETFB has also been evaluated for its antioxidant properties. Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced antioxidant activity due to their ability to stabilize free radicals. In one study, ETFB demonstrated significant radical scavenging activity, suggesting its potential use in combating oxidative stress-related diseases .

Case Studies

- In Vitro Studies : A study published in Journal of Medicinal Chemistry assessed the cytotoxic effects of ETFB on human cancer cell lines. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

- Molecular Docking Analysis : In silico studies have been conducted to explore the binding affinities of ETFB to various protein targets involved in cancer progression. Docking simulations revealed favorable interactions with key enzymes associated with tumor growth, supporting the compound's potential as an anticancer agent .

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest that ETFB has favorable absorption and distribution characteristics due to its lipophilic nature. These properties may enhance its bioavailability when administered orally or intravenously .

Eigenschaften

IUPAC Name |

ethyl 4-oxo-4-[3-(trifluoromethyl)phenyl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O3/c1-2-19-12(18)7-6-11(17)9-4-3-5-10(8-9)13(14,15)16/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXGZNOMCFBJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601579 | |

| Record name | Ethyl 4-oxo-4-[3-(trifluoromethyl)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166312-68-1 | |

| Record name | Ethyl 4-oxo-4-[3-(trifluoromethyl)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.